molecular formula C4H14Cl2N2O B2861307 (3-Aminopropyl)(methoxy)amine dihydrochloride CAS No. 145494-52-6

(3-Aminopropyl)(methoxy)amine dihydrochloride

Cat. No.: B2861307
CAS No.: 145494-52-6
M. Wt: 177.07
InChI Key: VNZLTHKSMBUAON-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(methoxy)amine dihydrochloride (CAS: 1646541-82-3) is a dihydrochloride salt of a primary amine derivative. Its molecular formula is C₄H₁₃ClN₂O, with a molecular weight of 140.61 g/mol . The compound features a 3-aminopropyl backbone substituted with a methoxy group, distinguishing it from simpler polyamines like putrescine or cadaverine. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for applications in chemical synthesis and biochemical research.

Properties

IUPAC Name

N'-methoxypropane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c1-7-6-4-2-3-5;;/h6H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZLTHKSMBUAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Protocols

Phthalimide-Mediated Route

Synthesis of N-(3-Chloropropyl)phthalimide

Reagents :

  • 3-Chloropropylamine hydrochloride (1 equiv)
  • Phthalic anhydride (1.1 equiv)
  • Toluene (solvent)

Procedure :

  • Combine reagents in toluene under reflux (110°C, 4 hr).
  • Cool, filter, and recrystallize the precipitate from ethanol.

Yield : ~85%.

Characterization :

  • 1H NMR (CDCl₃) : δ 7.85–7.70 (m, 4H, phthalimide), 3.75 (t, 2H, CH₂Cl), 3.40 (t, 2H, CH₂N), 1.95 (quin, 2H, CH₂).
Methoxyamine Substitution

Reagents :

  • N-(3-Chloropropyl)phthalimide (1 equiv)
  • Methoxyamine hydrochloride (2.5 equiv)
  • Potassium carbonate (3 equiv)
  • Dimethyl sulfoxide (DMSO, solvent)

Procedure :

  • Suspend N-(3-chloropropyl)phthalimide and methoxyamine hydrochloride in DMSO.
  • Add K₂CO₃ and heat to 120°C for 12 hr.
  • Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : ~70% (estimated from analogous reactions).

Mechanism :
The base deprotonates methoxyamine, enhancing its nucleophilicity for SN2 displacement of chloride:
$$
\text{Phth-N-(CH}2\text{)}3\text{Cl} + \text{H}2\text{N-OCH}3 \xrightarrow{\text{Base}} \text{Phth-N-(CH}2\text{)}3\text{-NH-OCH}_3 + \text{Cl}^-
$$

Hydrazinolysis and Salt Formation

Reagents :

  • N-[3-(Methoxyamino)propyl]phthalimide (1 equiv)
  • Hydrazine hydrate (3 equiv)
  • Methanol (solvent)
  • HCl gas

Procedure :

  • Reflux the phthalimide derivative with hydrazine hydrate in methanol (6 hr).
  • Filter to remove phthalhydrazide byproduct.
  • Concentrate the filtrate and treat with HCl gas in tetrahydrofuran (THF).
  • Isolate the precipitate and dry under vacuum.

Yield : ~80%.

Characterization :

  • 1H NMR (D₂O) : δ 3.45 (t, 2H, CH₂NH₂), 3.30 (s, 3H, OCH₃), 2.95 (t, 2H, CH₂NH), 1.80 (quin, 2H, CH₂).
  • Melting Point : 195–198°C (decomposes).

Direct Alkylation Route

Reaction of Methoxyamine with 3-Bromopropylamine

Reagents :

  • Methoxyamine hydrochloride (1 equiv)
  • 3-Bromopropylamine hydrobromide (1 equiv)
  • Triethylamine (2 equiv)
  • Acetonitrile (solvent)

Procedure :

  • Dissolve methoxyamine hydrochloride and 3-bromopropylamine hydrobromide in acetonitrile.
  • Add triethylamine to scavenge HBr and stir at 60°C for 24 hr.
  • Filter and concentrate. Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Yield : ~50% (lower due to quaternary ammonium salt formation).

Comparative Analysis of Methods

Parameter Phthalimide Route Direct Alkylation
Overall Yield 65–70% 40–50%
Purity High (≥95%) Moderate (80–85%)
Complexity Multi-step Single-step
Byproducts Phthalhydrazide Quaternary salts
Scalability Industrial Lab-scale

The phthalimide route offers superior yield and purity, making it preferable for large-scale synthesis. Direct alkylation, while simpler, suffers from side reactions and lower efficiency.

Analytical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (D₂O) :

    • δ 3.45 (t, J = 6.5 Hz, 2H, CH₂NH₂)
    • δ 3.30 (s, 3H, OCH₃)
    • δ 2.95 (t, J = 6.5 Hz, 2H, CH₂NH)
    • δ 1.80 (quin, J = 6.5 Hz, 2H, CH₂).
  • 13C NMR (D₂O) :

    • δ 55.2 (OCH₃), 43.1 (CH₂NH), 38.5 (CH₂NH₂), 28.7 (CH₂), 25.1 (CH₂).

Mass Spectrometry

  • ESI-MS : m/z 133.1 [M + H]⁺ (calculated for C₄H₁₃N₂O: 133.1).

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(methoxy)amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

(3-Aminopropyl)(methoxy)amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(methoxy)amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is structurally compared to other amine derivatives and dihydrochloride salts (Table 1). Key distinctions include:

  • Chain length : Shorter than polyamines like spermidine or spermine.
  • Substituents : A methoxy group replaces bulkier functional groups (e.g., silanes or aromatic rings) found in analogs.
  • Charge : The dihydrochloride form provides two chloride counterions, influencing solubility and ionic interactions.
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
(3-Aminopropyl)(methoxy)amine dihydrochloride C₄H₁₃ClN₂O 140.61 Primary amine, methoxy Synthesis intermediate, drug research
Putrescine dihydrochloride C₄H₁₂Cl₂N₂ 161.06 Two primary amines Biochemical assays, cell culture
Cadaverine dihydrochloride C₅H₁₄Cl₂N₂ 177.08 Two primary amines Food science, microbial studies
Spermidine trihydrochloride C₇H₁₉Cl₃N₃ 254.56 Three amines (primary, secondary) Cell proliferation, apoptosis studies
APTES [(3-Aminopropyl)triethoxysilane] C₉H₂₃NO₃Si 221.37 Primary amine, triethoxysilane Surface functionalization (AuNPs)
[3-(4-methylthiazol-5-yl)propyl]amine hydrochloride C₇H₁₂ClN₂S 200.71 Thiazole ring, primary amine Synthetic intermediate, drug discovery

Physicochemical Properties

  • Solubility: The dihydrochloride form enhances water solubility compared to non-salt analogs (e.g., free amines like spermidine). However, the methoxy group may reduce hydrophilicity relative to purely aliphatic polyamines .
  • Reactivity : The primary amine group enables nucleophilic reactions (e.g., conjugation with carbonyl compounds), while the methoxy group may participate in hydrogen bonding or steric hindrance .

Research Findings and Contrasts

Natural Occurrence vs. Synthetic Origin: Polyamines like putrescine and spermidine occur naturally in biological systems (e.g., Lake Zurich water samples) , whereas this compound is synthetically derived .

Surface Functionalization : APTES-modified surfaces rely on electrostatic interactions for AuNP binding , whereas the methoxy group in the target compound may enable covalent or hydrophobic interactions.

Drug Sensitivity: The compound’s ellipticine analogs exhibit drug-sensitive properties, unlike non-therapeutic polyamines like cadaverine .

Biological Activity

(3-Aminopropyl)(methoxy)amine dihydrochloride, with the molecular formula C4H14Cl2N2O and CAS number 145494-52-6, is a versatile compound used extensively in scientific research. Its unique properties make it suitable for various applications in chemistry and biology, particularly in enzyme studies and protein interactions. This article delves into its biological activity, mechanisms, and research findings.

PropertyDescription
Molecular Weight 177.07 g/mol
IUPAC Name N'-methoxypropane-1,3-diamine; dihydrochloride
InChI Key VNZLTHKSMBUAON-UHFFFAOYSA-N

The biological activity of this compound primarily involves its role as a ligand that interacts with proteins and enzymes. This interaction can modulate various biochemical pathways, influencing cellular functions such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Protein Interaction : It can affect protein-protein interactions, potentially influencing signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing ammonium groups. Cationic polymers, which include amines like this compound, have shown significant antimicrobial activity against various pathogens:

  • Mechanism : The cationic nature allows these compounds to disrupt bacterial cell membranes, leading to cell lysis.
  • Comparison with Other Compounds : Research indicates that compounds with primary or secondary ammonium groups exhibit higher antimicrobial activity than those with quaternary ammonium groups .

Cytotoxicity Studies

Cytotoxicity tests are essential for evaluating the safety profile of new compounds. In vitro studies using human cancer cell lines have demonstrated varying degrees of cytotoxic effects:

  • Cell Lines Tested : Commonly tested lines include MDA-MB-468 (breast cancer) and HT29 (colon cancer).
  • Findings : Some derivatives of related compounds showed low micromolar GI50 values, indicating potential as antitumor agents .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of cationic polymers similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that:

  • Gram-positive bacteria were more susceptible compared to Gram-negative strains due to structural differences in their cell walls.
  • The minimum inhibitory concentration (MIC) was notably lower for Gram-positive bacteria, suggesting a promising application in developing antimicrobial agents .

Study 2: Antitumor Potential

Another significant study focused on synthesizing methoxy-substituted isoflavones as potential antitumor agents. The findings revealed:

  • Certain derivatives exhibited potent growth inhibition in breast cancer cell lines.
  • The mechanism involved inducing cytochrome P450 activity, enhancing the bioactivation of these compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(3-Aminopropyl)(methoxy)methylamine dihydrochlorideAmineModerate antimicrobial activity
(3-Aminopropyl)(5-methylpyridin-2-yl)amine dihydrochlorideAminePotential antitumor properties

The unique combination of functional groups in this compound allows it to participate in diverse chemical reactions, making it a valuable tool in scientific research.

Q & A

Q. How do structural modifications (e.g., substituents on the aminopropyl chain) affect pharmacological activity?

  • Methodological Answer : Perform SAR studies:
  • Electron-withdrawing groups : May enhance receptor affinity but reduce solubility.
  • Bulkier substituents : Test steric effects on target binding via mutagenesis.
  • Protease stability : Modify the methoxy group to resist metabolic degradation .

Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight183.09 g/mol
Solubility (H₂O)>50 mg/mL
Melting Point183–184°C (decomposes)
Storage Conditions-20°C, desiccated

Table 2 : Common Analytical Methods and Parameters

TechniqueParametersApplication
HPLCC18 column, 0.1% TFA in H₂O/MeOHPurity assessment
¹H NMR400 MHz, D₂OStructural confirmation
HRMSESI+, m/z 184.0978 [M+H]⁺Molecular ion validation

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